Cas no 1446409-57-9 (4-(hydroxymethyl)pyrrolidin-3-ylmethanol)

4-(hydroxymethyl)pyrrolidin-3-ylmethanol 化学的及び物理的性質
名前と識別子
-
- 3,4-Dihydroxymethylpyrrolidine
- 3,4-Pyrrolidinedimethanol
- 4-(hydroxymethyl)pyrrolidin-3-ylmethanol
- [trans-4-(hydroxymethyl)pyrrolidin-3-yl]methanol
- [4-(HYDROXYMETHYL)PYRROLIDIN-3-YL]METHANOL
- G65109
- SCHEMBL1189014
- EN300-317594
- Pyrrolidine-3,4-diyldimethanol
- 1446409-57-9
- 848616-43-3
-
- MDL: MFCD24493532
- インチ: 1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2
- InChIKey: ZRERAZQFEFFXSJ-UHFFFAOYSA-N
- ほほえんだ: N1CC(CO)C(CO)C1
計算された属性
- せいみつぶんしりょう: 131.094628657g/mol
- どういたいしつりょう: 131.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 77.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 52.5Ų
4-(hydroxymethyl)pyrrolidin-3-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317594-5.0g |
[4-(hydroxymethyl)pyrrolidin-3-yl]methanol |
1446409-57-9 | 5.0g |
$701.0 | 2023-02-24 | ||
Enamine | EN300-317594-0.25g |
[4-(hydroxymethyl)pyrrolidin-3-yl]methanol |
1446409-57-9 | 95% | 0.25g |
$579.0 | 2023-11-13 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043914-5g |
[4-(Hydroxymethyl)pyrrolidin-3-yl]methanol |
1446409-57-9 | 95% | 5g |
¥6517.0 | 2023-02-25 | |
Enamine | EN300-317594-0.5g |
[4-(hydroxymethyl)pyrrolidin-3-yl]methanol |
1446409-57-9 | 95% | 0.5g |
$603.0 | 2023-11-13 | |
Enamine | EN300-317594-1g |
[4-(hydroxymethyl)pyrrolidin-3-yl]methanol |
1446409-57-9 | 95% | 1g |
$628.0 | 2023-11-13 | |
Enamine | EN300-317594-10g |
[4-(hydroxymethyl)pyrrolidin-3-yl]methanol |
1446409-57-9 | 95% | 10g |
$2701.0 | 2023-11-13 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043914-1g |
[4-(Hydroxymethyl)pyrrolidin-3-yl]methanol |
1446409-57-9 | 95% | 1g |
¥2240.0 | 2023-02-25 | |
Enamine | EN300-317594-0.05g |
[4-(hydroxymethyl)pyrrolidin-3-yl]methanol |
1446409-57-9 | 95% | 0.05g |
$528.0 | 2023-11-13 | |
Enamine | EN300-317594-10.0g |
[4-(hydroxymethyl)pyrrolidin-3-yl]methanol |
1446409-57-9 | 10.0g |
$1040.0 | 2023-02-24 | ||
Enamine | EN300-317594-2.5g |
[4-(hydroxymethyl)pyrrolidin-3-yl]methanol |
1446409-57-9 | 95% | 2.5g |
$1230.0 | 2023-11-13 |
4-(hydroxymethyl)pyrrolidin-3-ylmethanol 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
4-(hydroxymethyl)pyrrolidin-3-ylmethanolに関する追加情報
4-(Hydroxymethyl)pyrrolidin-3-ylmethanol: A Comprehensive Overview
4-(Hydroxymethyl)pyrrolidin-3-ylmethanol, a compound with the CAS number 1446409-57-9, is a versatile and intriguing molecule that has garnered significant attention in various fields of chemistry and pharmacology. This compound, often referred to by its systematic name or its common name, is characterized by its unique structure and potential applications in drug development, agrochemicals, and specialty chemicals. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to 4-(hydroxymethyl)pyrrolidin-3-ylmethanol.
The molecular structure of 4-(hydroxymethyl)pyrrolidin-3-ylmethanol consists of a pyrrolidine ring substituted with a hydroxymethyl group at position 3 and a methanol group at position 4. This configuration imparts the molecule with interesting stereochemical properties and reactivity. The compound's ability to form hydrogen bonds due to the hydroxyl groups makes it a valuable building block in organic synthesis. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and antiviral agents.
One of the most promising applications of 4-(hydroxymethyl)pyrrolidin-3-ylmethanol lies in its use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are widely employed in the pharmaceutical industry to facilitate the construction of complex molecules with high enantiomeric excess. The compound's chiral center at position 3 provides an excellent platform for controlling stereochemistry during synthetic processes. Researchers have demonstrated that this compound can be effectively utilized in the synthesis of β-amino alcohols, which are key intermediates in the production of various bioactive molecules.
In addition to its role as a chiral auxiliary, 4-(hydroxymethyl)pyrrolidin-3-ylmethanol has shown potential as an agrochemical intermediate. Its ability to interact with plant hormones and influence metabolic pathways makes it a candidate for developing new classes of pesticides and growth regulators. Recent studies have explored its effects on plant growth under stress conditions, revealing its potential as a natural growth enhancer.
The synthesis of 4-(hydroxymethyl)pyrrolidin-3-ylmethanol involves several steps, including ring-opening reactions and stereoselective reductions. One common approach involves the reaction of pyrrolidine derivatives with aldehyde groups followed by reduction to introduce the hydroxymethyl functionality. The optimization of these reactions has been a focus of recent research, with efforts directed toward improving yield and selectivity.
From an environmental perspective, 4-(hydroxymethyl)pyrrolidin-3-ylmethanol exhibits favorable biodegradation characteristics, making it suitable for applications where eco-friendliness is a priority. Its low toxicity profile further enhances its appeal for use in agricultural and pharmaceutical settings.
In conclusion, 4-(hydroxymethyl)pyrrolidin-3-ylmethanol (CAS No: 1446409-57-9) is a multifaceted compound with significant potential across diverse industries. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and application development, position it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new uses for this compound, its role in advancing science and technology is expected to grow further.
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